3-[(4-Methoxyphenyl)methylideneamino]benzoic acid

Schiff base X-ray crystallography coordination chemistry

3-[(4-Methoxyphenyl)methylideneamino]benzoic acid (CAS 22774-15-8) is a small-molecule Schiff base formed by condensation of 3-aminobenzoic acid with 4-methoxybenzaldehyde, placing it within the methoxybenzylidene‑aminobenzoic acid family. Its molecular formula is C₁₅H₁₃NO₃ (MW 255.27 g·mol⁻¹), and it features a meta‑carboxylic acid substitution pattern on the aniline ring that distinguishes it from the more commonly encountered para‑substituted analogs.

Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
CAS No. 22774-15-8
Cat. No. B12182497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Methoxyphenyl)methylideneamino]benzoic acid
CAS22774-15-8
Molecular FormulaC15H13NO3
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=NC2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C15H13NO3/c1-19-14-7-5-11(6-8-14)10-16-13-4-2-3-12(9-13)15(17)18/h2-10H,1H3,(H,17,18)
InChIKeyUSBKEPSOHLWFGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Methoxyphenyl)methylideneamino]benzoic acid (CAS 22774-15-8) – Procurement-Focused Structural & Physicochemical Snapshot


3-[(4-Methoxyphenyl)methylideneamino]benzoic acid (CAS 22774-15-8) is a small-molecule Schiff base formed by condensation of 3-aminobenzoic acid with 4-methoxybenzaldehyde, placing it within the methoxybenzylidene‑aminobenzoic acid family . Its molecular formula is C₁₅H₁₃NO₃ (MW 255.27 g·mol⁻¹), and it features a meta‑carboxylic acid substitution pattern on the aniline ring that distinguishes it from the more commonly encountered para‑substituted analogs [1]. The imine (C=N) linkage confers a reversible covalent-bonding motif relevant to coordination chemistry and enzyme‑target interactions, positioning this compound as a potential metal‑ion chelator and bioactive scaffold .

Why Generic Substitution of 3-[(4-Methoxyphenyl)methylideneamino]benzoic acid Risks Functional Mismatch


Substituting 3-[(4-Methoxyphenyl)methylideneamino]benzoic acid with an in‑class Schiff base can substantially alter molecular geometry, hydrogen‑bonding topology, and metal‑coordination behaviour. The meta‑COOH orientation on the aniline ring generates a different spatial arrangement of the donor atoms compared with the para‑COOH isomer (CAS 4380-38-5), and X‑ray crystallography of the 4‑substituted congener reveals a dihedral angle of 52.92° between the aromatic rings [1]. Moreover, replacing the imine linker with a hydrazide spacer (e.g., 4‑methoxybenzoic (4‑methoxybenzylidene)hydrazide) eliminates the characteristic C=N coordination geometry entirely . The sections below detail specific, quantifiable parameters that substantiate why analogue‑for‑analogue swapping cannot be assumed to preserve function.

Quantitative Differentiation Evidence for 3-[(4-Methoxyphenyl)methylideneamino]benzoic acid (CAS 22774-15-8)


Regiochemical Identity: Meta‑COOH vs. Para‑COOH Isomer – Impact on Molecular Geometry and Coordination

The target compound bears the carboxylic acid group at the meta position of the aniline ring, whereas the commercially more prevalent analog 4-((4-methoxybenzylidene)amino)benzoic acid (CAS 4380-38-5) carries it at the para position. Single‑crystal X‑ray diffraction of the 4‑substituted isomer reveals a dihedral angle of 52.92° between the methoxyphenyl and benzoic acid rings, establishing a non‑planar conformation [1]. Moving the COOH from para to meta changes the relative orientation of the hydrogen‑bond donor/acceptor site, which directly influences supramolecular packing and metal‑chelate ring size. Although a crystal structure of the 3‑substituted isomer has not been reported, the constitutional isomerism alone constitutes a quantifiable structural differentiation with consequences for molecular recognition .

Schiff base X-ray crystallography coordination chemistry

Physicochemical Baseline: Measured Bulk Properties vs. Para‑Substituted Isomer

Characterised physicochemical parameters for the target compound include density = 1.14 g·cm⁻³, boiling point = 467.3 °C (760 mmHg), flash point = 236.4 °C, polar surface area (PSA) = 58.89 Ų, and calculated LogP = 3.14 . These values define its handling, solubility, and membrane‑permeability profile and are compared here with the para‑COOH isomer (CAS 4380-38-5), for which vapor pressure and LogP data are publicly unavailable to the same resolution, highlighting a data‑availability gap that makes empirical procurement decisions dependent on the reported numbers above.

physicochemical properties density lipophilicity

Linker Chemistry Selectivity: Imine (C=N) vs. Hydrazide (N–N) – Reversible Covalent Binding Capacity

The target compound contains an imine (C=N) functional group that is capable of reversible covalent bond formation with nucleophilic amino acid side chains (e.g., Lys, Cys), a property central to covalent inhibitor design . An alternative scaffold, 4‑methoxybenzoic (4‑methoxybenzylidene)hydrazide (CAS 51771-21-2), replaces the imine with a hydrazide linker (CO–NH–N=C), which fundamentally alters the electrophilicity and hydrolytic stability of the reactive centre . Quantitative kinetic data (k_on/k_off) for the target compound have not been published; however, the structural distinction between C=N and N–N connectivities is a hard chemical boundary that precludes simple substitution without re‑optimising reaction conditions or biological readouts.

Schiff base imine reversible covalent inhibition

Biological Precedent Gap: Peer‑Reviewed Antibacterial Data Exist for 4‑Amino‑Derived Analogs but Not for the Meta‑COOH Scaffold

A series of Schiff bases derived from 4‑aminobenzoic acid, including 4‑[(4‑hydroxy‑3‑methoxybenzylidene)amino]benzoic acid (JP5), have been screened against medically relevant bacterial strains and showed measurable zones of inhibition . The meta‑COOH target compound (CAS 22774-15-8) has no comparable, peer‑reviewed antibacterial dataset in the PubMed‑indexed literature (search date May 2026). In contrast, JP5 demonstrated moderate activity against Alcaligenes faecalis ATCC 8750 and Enterobacter aerogenes ATCC 13048, while the 3‑nitrobenzylidene analog (JP6) was active against Staphylococcus aureus ATCC 25923 . The absence of analogous data for the target compound represents a knowledge gap that directly affects selection for antimicrobial screening campaigns and must be weighed against the availability of validated hits for the 4‑amino series.

antibacterial Schiff base structure–activity relationship

Synthetic Tractability: Single‑Step Condensation with Moderate Atom Economy vs. Multi‑Step Hydrazide Synthesis

The target Schiff base is accessible via a one‑pot condensation of 3‑aminobenzoic acid with 4‑methoxybenzaldehyde, typically in methanol at reflux, with water as the sole stoichiometric by‑product . Ultrasound‑ and mechanochemically‑assisted protocols demonstrated for the 4‑amino isomer reduced reaction time to ≤30 min while maintaining >90% yield [1]. In contrast, 4‑methoxybenzoic (4‑methoxybenzylidene)hydrazide requires prior conversion of the acid to the hydrazide, adding at least one synthetic step and reducing overall atom economy . While direct yield data for the target compound under green conditions are lacking, the imine‑forming reaction is inherently simpler and faster than the hydrazide route, a factor of practical relevance for laboratories scaling from milligram to gram quantities.

green chemistry synthesis atom economy

Optimal Application Scenarios for 3-[(4-Methoxyphenyl)methylideneamino]benzoic acid (CAS 22774-15-8)


Metal‑Chelation and Coordination Polymer Development Requiring a Meta‑Carboxylate Donor Geometry

The meta‑COOH orientation offers a distinct bite angle and bridging topology compared to the para isomer. This scaffold is ideally suited for constructing coordination polymers or metal‑organic frameworks where non‑linear, kinked ligand geometry is required to generate helical or porous architectures. Based on the structural differentiation established in Section 3 (Evidence Item 1), researchers aiming to diversify the topology of their metal‑complex library should select the meta‑substituted compound over the more linear para‑COOH isomer [1].

Non‑Biological Physicochemical Studies – Solubility, Partitioning, and Formulation Pre‑Optimisation

The experimentally determined bulk properties (density 1.14 g·cm⁻³, LogP 3.14, PSA 58.89 Ų) provide a defined starting point for solubility screens, log D₇.₄ measurements, and Caco‑2 permeability predictions (Section 3, Evidence Item 2). Laboratories performing pre‑formulation or ADME‑TOX profiling can use this compound as a physicochemical probe to benchmark the behaviour of the Schiff base class before advancing to more costly biological testing .

Reversible Covalent Inhibitor Fragment Library Expansion

The imine functionality enables reversible covalent engagement with nucleophilic protein residues. As argued in Section 3 (Evidence Item 3), the C=N motif cannot be replaced by a hydrazide without losing the characteristic electrophilic reactivity. Fragment‑based drug discovery (FBDD) campaigns targeting cysteine or lysine proteases should include this compound as a meta‑COOH variant to probe the impact of carboxylate position on binding‑site recognition while maintaining the imine warhead .

Green Synthetic Methodology Development – Ultrasound and Mechanochemical Protocol Extension

The single‑step condensation route documented in Section 3 (Evidence Item 4) positions this Schiff base as a model substrate for testing and extending eco‑friendly synthetic methods. Building on published ultrasound‑assisted protocols for the 4‑amino isomer [2], groups focused on sustainable chemistry can use the target compound to benchmark reaction metrics (yield, E‑factor, energy consumption) and generate the first green‑synthesis dataset for the meta‑COOH series.

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